
ChlorpromazineN-OxideMaleicAcidSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ChlorpromazineN-OxideMaleicAcidSalt is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used to treat various psychiatric disorders, including schizophrenia and bipolar disorder . The compound this compound is formed by the oxidation of chlorpromazine and subsequent reaction with maleic acid, resulting in a salt form that may have unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ChlorpromazineN-OxideMaleicAcidSalt typically involves the oxidation of chlorpromazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. Once the N-oxide is formed, it is reacted with maleic acid to form the maleic acid salt. The reaction conditions for this step include maintaining a specific pH and temperature to ensure the complete formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ChlorpromazineN-OxideMaleicAcidSalt undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide derivative from chlorpromazine.
Reduction: The N-oxide can be reduced back to chlorpromazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: ChlorpromazineN-Oxide.
Reduction: Chlorpromazine.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
ChlorpromazineN-OxideMaleicAcidSalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of ChlorpromazineN-OxideMaleicAcidSalt involves its interaction with various molecular targets. As an N-oxide derivative of chlorpromazine, it is believed to exert its effects through similar pathways, including:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, particularly D2 receptors, which are involved in the regulation of mood and behavior.
Serotonin Receptors: May also interact with serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Oxidative Stress Pathways: The N-oxide group may influence oxidative stress pathways, potentially providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
ChlorpromazineN-OxideMaleicAcidSalt can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, primarily used as an antipsychotic.
Thioridazine: Another phenothiazine antipsychotic with similar therapeutic effects but different side effect profiles.
Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.
Uniqueness
This compound is unique due to its N-oxide group, which may confer additional pharmacological properties and potential therapeutic benefits. Its formation as a maleic acid salt also enhances its solubility and stability, making it a valuable compound for research and potential clinical applications .
Eigenschaften
Molekularformel |
C21H23ClN2O5S |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
GYYYKWIEAVRKDQ-WLHGVMLRSA-N |
Isomerische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


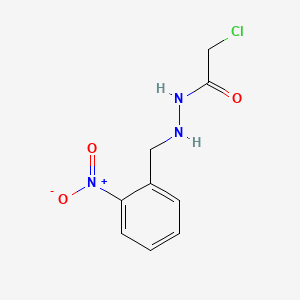
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
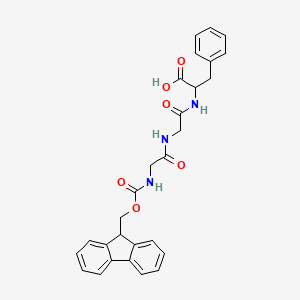
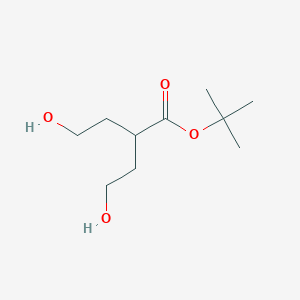
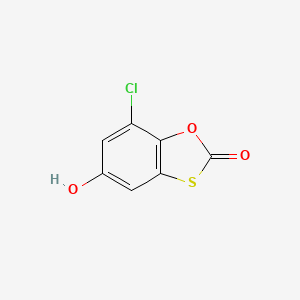

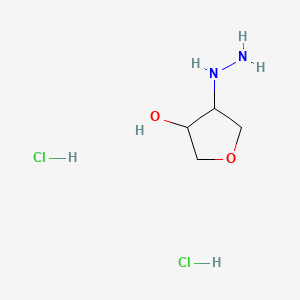
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)



![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

